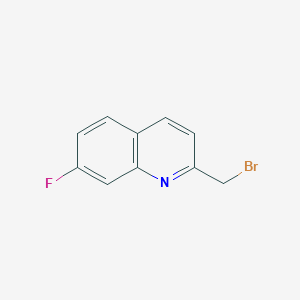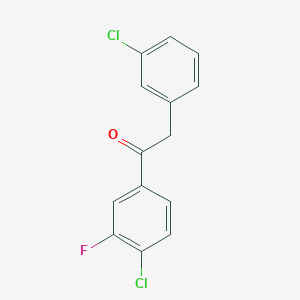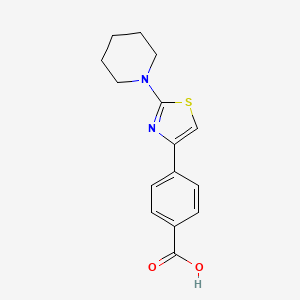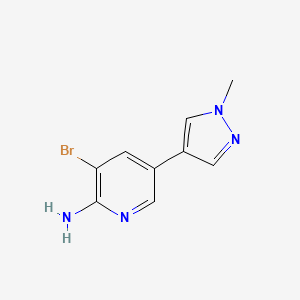
3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Pyridine: The final step involves coupling the brominated pyrazole with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a nitro derivative.
科学的研究の応用
3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine
- 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)benzene
- 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)thiophene
Uniqueness
3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine is unique due to the presence of both a pyrazole and pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with specific biological activities .
特性
分子式 |
C9H9BrN4 |
|---|---|
分子量 |
253.10 g/mol |
IUPAC名 |
3-bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H9BrN4/c1-14-5-7(4-13-14)6-2-8(10)9(11)12-3-6/h2-5H,1H3,(H2,11,12) |
InChIキー |
QJSOOVORLIHXQP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CC(=C(N=C2)N)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
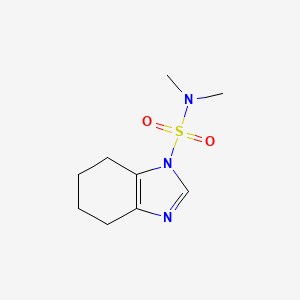
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone;hydrobromide](/img/structure/B8642920.png)
![4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl-](/img/structure/B8642925.png)
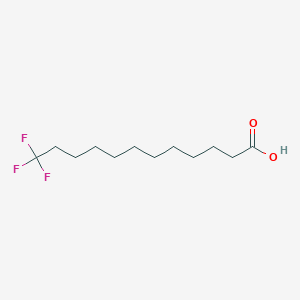
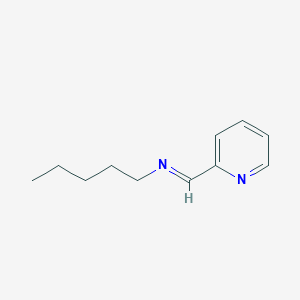
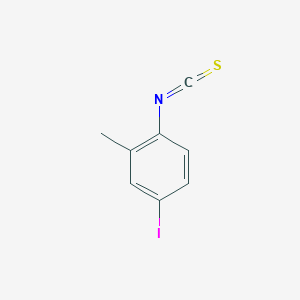
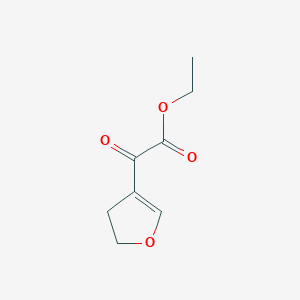
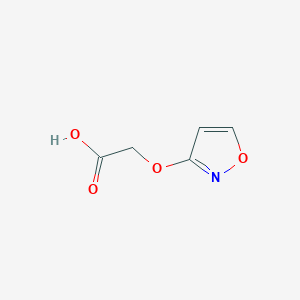
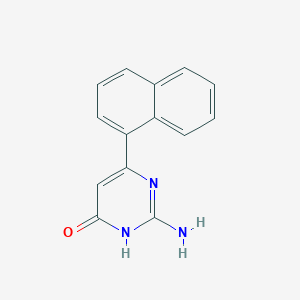
![1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B8642962.png)
![2-{1-[(Prop-2-en-1-yl)oxy]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B8642970.png)
